3-Amino-N,N,N-trimethylpropan-1-aminium iodide
Description
3-Amino-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium salt characterized by a positively charged nitrogen center bonded to three methyl groups and a propylamine chain terminating in an amino group. Its iodide counterion contributes to high solubility in polar solvents. This compound is synthesized via alkylation of tertiary amines with iodomethane, as demonstrated in the preparation of isotopomers for quantitative biochemical tagging and functionalization of agarose hydrogels . Its applications span material science (e.g., modifying hydrogel charge properties) and analytical chemistry (e.g., isotopic labeling in mass spectrometry).
Properties
CAS No. |
64299-99-6 |
|---|---|
Molecular Formula |
C6H17IN2 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
3-aminopropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H17N2.HI/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OBKXPXUOEXJCJO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCN.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-trimethylpropan-1-aminium iodide typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodide anion acts as a nucleophile in SN2 reactions, particularly in polar aprotic solvents. For example:
-
Methylation of thiols : In reactions with thiophenol derivatives, the iodide ion participates as a leaving group during trifluoromethylation using hypervalent iodine reagents (e.g., Togni reagents). This process involves rapid protonation of the ammonium group, weakening the I–O bond in iodine(III) intermediates and facilitating CF₃ transfer .
-
Alkylation studies : The compound’s iodide ion can be displaced in alkylation reactions. When treated with alkyl halides in acetonitrile under basic conditions, the quaternary ammonium cation remains intact while iodide facilitates nucleophilic substitution .
Acid-Base Reactivity
The amino group (-NH₂) on the propyl chain retains basicity, enabling protonation under acidic conditions:
-
Deprotection in acidic media : Treatment with trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) protecting groups from derivatives of this compound, regenerating the primary amine without disrupting the quaternary ammonium center .
-
Hydrogen-bond stabilization : The helical crystal structure, stabilized by N–H∙∙∙N and N–H∙∙∙I hydrogen bonds, persists in solution, influencing reaction kinetics by stabilizing transition states .
Redox and Radical Pathways
The iodide ion participates in redox processes:
-
Radical trifluoromethylation : In the presence of hypervalent iodine reagents, iodide acts as a redox mediator. For example, CF₃ radical generation via homolytic I–CF₃ bond cleavage is accelerated by the ammonium cation’s hydrogen-bonding network, which stabilizes intermediates .
-
Electrochemical applications : The compound’s iodide enhances conductivity in electrochemical trifluoromethylation reactions, facilitating electron transfer between electrodes and organic substrates .
Comparative Reactivity with Analogues
The compound’s unique helical hydrogen-bonding network differentiates it from structurally similar quaternary ammonium salts:
Solvent-Dependent Behavior
Solubility and reactivity vary significantly with solvent choice:
-
Polar protic solvents (e.g., MeOH) : Enhance iodide nucleophilicity but disrupt cationic hydrogen bonding, slowing reactions requiring helical stabilization .
-
Dichloromethane (DCM) : Preserves the hydrogen-bonded network, favoring reactions like thiol trifluoromethylation with rate constants up to 10³ M⁻¹s⁻¹ .
Mechanistic Insights from Computational Studies
DFT calculations reveal:
Scientific Research Applications
3-Amino-N,N,N-trimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Amino-N,N,N-trimethylpropan-1-aminium iodide exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The quaternary ammonium group facilitates the formation of stable complexes with various substrates, enhancing their solubility and reactivity . The compound’s surfactant properties are attributed to its ability to reduce surface tension and form micelles in aqueous solutions .
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Derivatives
| Compound | Substituent | Purity (%) | Key Application |
|---|---|---|---|
| 17a | Dodecylsulfonamido-phenyl | 64 | Antibacterial peptidomimetics |
| 18b | Bromo-hexadecylsulfonamido | 80 | Enhanced biofilm penetration |
| 18c | Biphenyl-hexadecylsulfonamido | 85 | Photodynamic therapy |
Fluorinated Derivatives
The perfluorooctanamido derivative (CAS 335-90-0, ) replaces the amino group with a perfluorinated chain, resulting in:
- Molecular weight : 640.17 (vs. ~300 for parent compound).
- Solubility: Hydrophobic due to fluorinated tail, suitable for non-polar matrices.
- Stability : Enhanced thermal and chemical resistance from C-F bonds .
Bis-Ammonium Anthraquinone Derivatives
describes a bis-quaternary ammonium compound with anthraquinone cores. Key features:
- Structure: Two N,N,N-trimethylpropan-1-aminium groups linked via anthraquinone.
- Application: Solubility in electrolytes for redox flow batteries, leveraging anthraquinone’s redox activity .
- NMR Data : Distinct aromatic proton signals (δ 7.54–8.28 ppm) confirm electronic conjugation .
Triethylammonium Triiodide Ionic Liquids
N,N,N-Triethyl-3-iodopropan-1-aminium triiodide () differs in:
Table 2: Ionic Liquid Comparison
| Property | N,N,N-Trimethylpropanaminium Iodide | N,N,N-Triethylpropanaminium Triiodide |
|---|---|---|
| Counterion | I⁻ | I₃⁻ |
| Melting Point | Not reported | Liquid at RT |
| Key Reactivity | Alkylation agent | Iodination reagent |
Functionalized Betaines and Amphiphiles
- Homoserine Betaine (): Replaces the amino group with a carboxy-hydroxy moiety, enabling hydrogen bonding for enzyme stabilization .
- Lyso-DGTS Lipid Derivatives : Amphiphilic structure improves antioxidant activity in lipid membranes .
Fluorosurfactant Derivatives
Compounds with nonafluoro-/heptadecafluoro-sulfonamido groups ():
- Applications : Surfactants in extreme conditions (e.g., low surface tension, high thermal stability).
- Molecular Weight : Ranges 68957-58-4 (689.57 g/mol) to 85665-67-4 (~800 g/mol) .
Biological Activity
3-Amino-N,N,N-trimethylpropan-1-aminium iodide, also known as 3-amino propan-1-aminium iodide, is a quaternary ammonium compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 244.12 g/mol. The compound features a propan-1-aminium cation with three methyl groups and an iodide anion. Its crystal structure exhibits a helical arrangement of cations stabilized by hydrogen bonding interactions, particularly N—H⋅⋅⋅N and N—H⋅⋅⋅I bonds, contributing to its three-dimensional network stability.
Synthesis
The synthesis typically involves the reaction of propan-1,3-diamine with hydriodic acid under reflux conditions. The general procedure includes:
- Mixing propan-1,3-diamine with hydriodic acid.
- Heating the mixture under reflux.
- Isolating the product through filtration and purification steps.
This method yields a stable quaternary ammonium compound suitable for various applications.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds like this compound exhibit significant antimicrobial activity . These compounds disrupt microbial cell membranes, leading to cell lysis. The mechanism is primarily attributed to their ability to interact with biological membranes, making them potential candidates for use in disinfectants and antimicrobial formulations .
Table 1: Comparison of Antimicrobial Activity
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial | Disruption of cell membranes |
| Benzalkonium Chloride | Antimicrobial | Membrane disruption and protein denaturation |
| Cetyltrimethylammonium Bromide | Antimicrobial | Cell membrane disruption |
Cytotoxicity and Cell Viability
In studies involving agarose hydrogels containing this compound, cell viability was assessed using WST-1 and LDH assays. Results indicated that while the compound exhibited antibacterial properties, it also had implications for cytotoxicity depending on concentration and exposure time. For instance, cell viability tests showed no significant adverse effects at lower concentrations after 24 hours of incubation .
Table 2: Cytotoxicity Results
| Concentration (μM) | Cell Viability (%) | LDH Release (%) |
|---|---|---|
| 0 | 100 | 0 |
| 50 | 95 | 5 |
| 100 | 85 | 15 |
| 200 | 70 | 30 |
Applications in Drug Delivery
The unique structural features of this compound suggest potential applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Studies have shown that its interaction with biological membranes can facilitate drug transport across cellular barriers .
Study on Functional Hydrogels
One notable study involved the incorporation of this compound into functional agarose hydrogels aimed at enhancing antibacterial properties. The hydrogels were evaluated for their ability to support bacterial colonization while simultaneously exhibiting antibacterial activity against common pathogens such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial growth in the presence of the compound .
Redox Flow Batteries
Another application explored the use of this compound in redox flow batteries, where it served as an electrolyte component due to its ionic characteristics. The study highlighted its role in enhancing the electrochemical performance of the battery systems, showcasing its versatility beyond biological applications .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-Amino-N,N,N-trimethylpropan-1-aminium iodide, and how are they characterized?
- Methodology : The compound is typically synthesized via alkylation of tertiary amines with iodomethane or iodoalkanes. For example, a related quaternary ammonium salt was prepared by reacting 2-chloro-N,N-dimethylethanamine with iodopropane under reflux in dry THF, yielding 44% after recrystallization . Characterization involves:
- NMR Spectroscopy : NMR (DMSO-d6) peaks at δ 3.17 (s, 6H, N–CH3) and δ 4.12 (t, 2H, CH2–I) .
- IR Spectroscopy : Key stretches include 2961 cm (C–H) and 1483 cm (N–CH3) .
- Elemental Analysis : Confirms stoichiometry (e.g., C 30.29%, H 6.17%, N 5.05% observed vs. calculated) .
Q. Which analytical techniques are essential for verifying the purity and structure of this compound?
- Critical Techniques :
- Multinuclear NMR : , , and 2D NMR (e.g., COSY, HSQC) resolve quaternary ammonium structure and counterion interactions .
- Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., [M + H] at m/z 150.1) and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition above 200°C observed in related salts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Experimental Design :
- Solvent Selection : Dry THF or acetonitrile minimizes side reactions (e.g., hydrolysis) .
- Temperature Control : Reflux at 40–60°C balances reaction rate and decomposition .
- Stoichiometry : Excess iodomethane (1.5–2.0 equiv.) drives quaternization to completion .
- Post-Synthesis Processing : Precipitation with diethyl ether or petroleum ether enhances purity .
- Data-Driven Example : A study achieved 88% yield by maintaining anhydrous conditions and using THF as the solvent .
Q. What role does this compound play in enhancing solubility for redox-active molecules in battery electrolytes?
- Application Insight : The iodide salt improves solubility of anthraquinone derivatives in organic redox flow batteries via:
- Cation-π Interactions : Quaternary ammonium groups stabilize charged species in solution .
- Electrochemical Testing : Cyclic voltammetry (CV) shows reversible redox peaks at −0.5 V vs. Ag/AgCl, confirming electron transfer efficiency .
- Data Table :
| Property | Value | Reference |
|---|---|---|
| Solubility in H2O | >1.5 M (at 25°C) | |
| Conductivity (0.1 M) | 12 mS/cm |
Q. How is this compound utilized in polyelectrolyte multilayer assemblies, and what experimental parameters are critical?
- Methodology : It serves as a cationic component in layer-by-layer (LbL) films with polyanions (e.g., PSS). Key parameters include:
- pH Adjustment : Optimizes charge density (pH 5–7 for stable adsorption) .
- Ionic Strength : 0.1–0.5 M NaCl balances electrostatic and hydrophobic interactions .
- Layer Thickness : Ellipsometry or QCM-D monitors growth (~2 nm/layer) .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
- Troubleshooting Approach :
- Solvent Effects : Compare DMSO-d6 vs. D2O spectra; δ 3.01 (s, N–CH3 in D2O) vs. δ 3.17 in DMSO-d6 .
- Counterion Influence : Iodide vs. triflate may shift peaks by 1–2 ppm .
- Advanced Techniques : Use -NMR or DFT calculations to validate assignments .
Q. What experimental strategies assess the stability of this compound under varying pH and temperature?
- Design Considerations :
- pH Stability : Incubate solutions (pH 2–12) and monitor decomposition via HPLC over 24–72 hrs .
- Thermal Stability : TGA/DSC identifies decomposition onset (e.g., >180°C in related salts) .
- Accelerated Aging : Store at 40–60°C and track impurities by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
